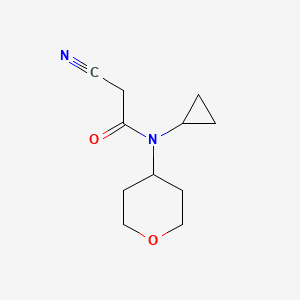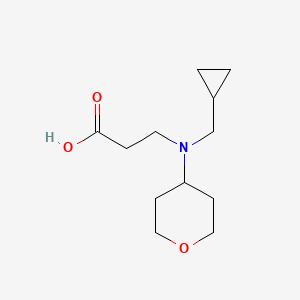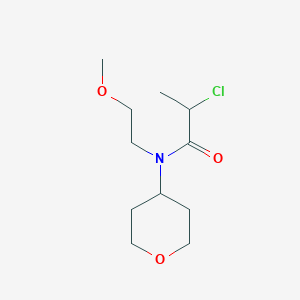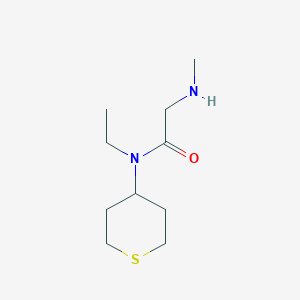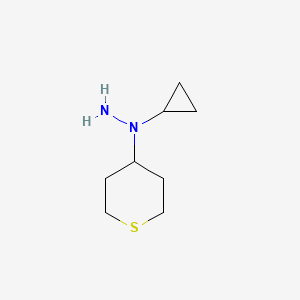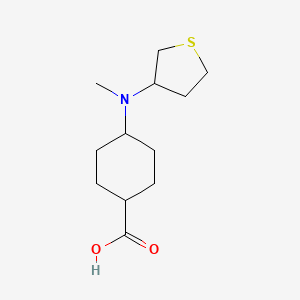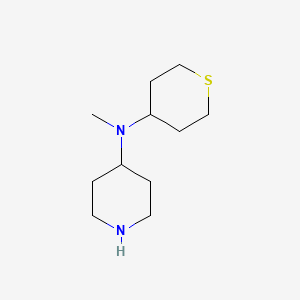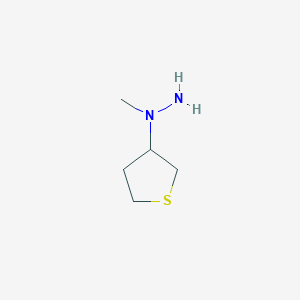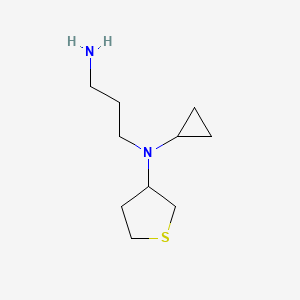
3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid
Vue d'ensemble
Description
3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid, also known as 3-EMPA, is a synthetic organic compound belonging to the pyrrolidinone family of compounds. It is a colorless, odorless, and water-soluble solid, with a melting point of 91°C. 3-EMPA is a versatile molecule, and it has a wide range of applications in research and industry, including its use as a starting material in the synthesis of other compounds, as a reagent in organic synthesis, and as a pharmaceutical intermediate.
Applications De Recherche Scientifique
Drug Design and Development
Pyrrolidine derivatives are known for their versatility in drug discovery. They serve as a scaffold for novel therapeutic agents due to their influence on biological activity and structure-activity relationship (SAR). This compound could potentially be used in the design of new drugs with improved efficacy and selectivity .
Biological Activity Enhancement
Research suggests that pyrrolidine derivatives can enhance various biological activities. This includes antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic properties. The compound may be investigated for its potential to boost these activities in biological systems .
Anticancer Research
Pyrrolidine derivatives have shown promise in anticancer research due to their ability to interfere with cancer cell proliferation and survival. This compound could be explored for its anticancer properties and its potential use in cancer treatment strategies .
Neuropharmacology
Given the neuropharmacological activities of some pyrrolidine derivatives, this compound might be researched for its effects on the nervous system, which could lead to the development of new treatments for neurological disorders .
Metabolic Disease Treatment
The anti-hyperglycemic activity of pyrrolidine derivatives makes them candidates for the treatment of metabolic diseases such as diabetes. This compound could be studied for its potential role in regulating blood sugar levels .
Organ Protection
Some pyrrolidine derivatives have shown organ protective effects. Research into this compound could uncover its ability to protect organs from damage due to various causes, such as oxidative stress or inflammation .
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel … Pyrrolidine alkaloids and their promises in pharmacotherapy
Propriétés
IUPAC Name |
3-(3-ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-3-15-9-7-11(5-4-10(12)13)6-8(9)14-2/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKDEHCWYGSWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



